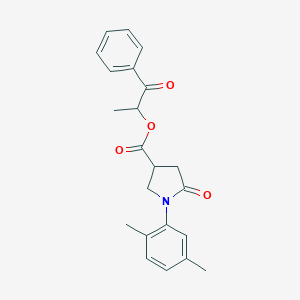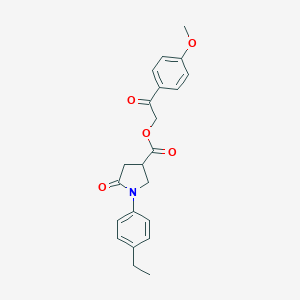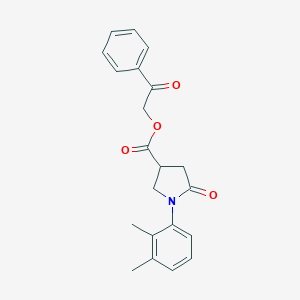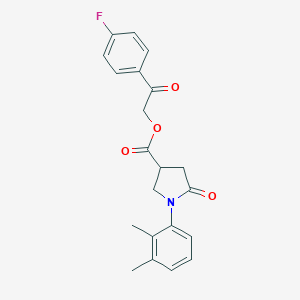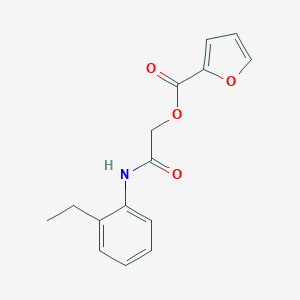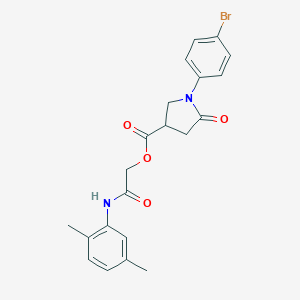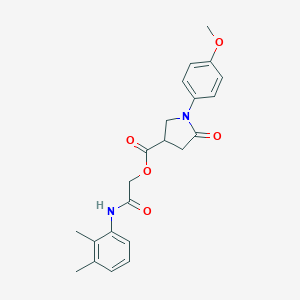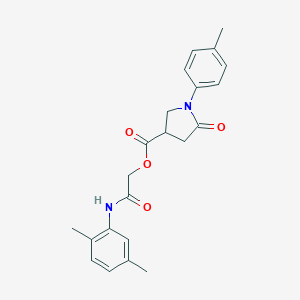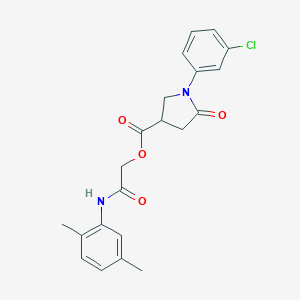
5-bromo-3-(3,4-dimethylanilino)indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-3-(3,4-dimethylanilino)indol-2-one, also known as BRD-7389, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of indole derivatives and has been found to have interesting properties that make it a valuable tool in various fields of study.
作用机制
The mechanism of action of 5-bromo-3-(3,4-dimethylanilino)indol-2-one involves its binding to the bromodomain of the BRD4 enzyme. This binding prevents the enzyme from interacting with its target proteins, which leads to a decrease in its activity. This inhibition can lead to changes in gene expression and can be used to study the role of epigenetics in various biological processes.
Biochemical and Physiological Effects
5-bromo-3-(3,4-dimethylanilino)indol-2-one has been found to have a range of biochemical and physiological effects. Inhibition of the BRD4 enzyme can lead to changes in gene expression, which can affect various cellular processes such as proliferation, differentiation, and apoptosis. 5-bromo-3-(3,4-dimethylanilino)indol-2-one has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 5-bromo-3-(3,4-dimethylanilino)indol-2-one in scientific experiments is its specificity for the BRD4 enzyme. This specificity allows researchers to selectively inhibit the activity of this enzyme without affecting other cellular processes. However, one limitation of using 5-bromo-3-(3,4-dimethylanilino)indol-2-one is its potential toxicity. High concentrations of the compound can lead to cell death, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of 5-bromo-3-(3,4-dimethylanilino)indol-2-one in scientific research. One area of interest is in the study of epigenetic regulation in cancer. BRD4 has been shown to be overexpressed in many types of cancer, and inhibition of its activity may be a potential therapeutic strategy. Another future direction is in the development of more selective inhibitors of the BRD4 enzyme. This may lead to the development of compounds with fewer side effects and greater specificity for the target enzyme. Finally, the use of 5-bromo-3-(3,4-dimethylanilino)indol-2-one in combination with other drugs may be a potential strategy for the treatment of various diseases.
合成方法
The synthesis of 5-bromo-3-(3,4-dimethylanilino)indol-2-one has been described in a scientific publication by researchers from the University of California, San Francisco. The method involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained in good yield and purity, making it suitable for use in scientific experiments.
科学研究应用
5-bromo-3-(3,4-dimethylanilino)indol-2-one has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the study of epigenetic regulation, which refers to the modification of gene expression without changing the DNA sequence. 5-bromo-3-(3,4-dimethylanilino)indol-2-one has been shown to inhibit the activity of a specific enzyme called BRD4, which is involved in epigenetic regulation. This inhibition can lead to changes in gene expression and can be used to study the role of epigenetics in various biological processes.
属性
产品名称 |
5-bromo-3-(3,4-dimethylanilino)indol-2-one |
|---|---|
分子式 |
C16H13BrN2O |
分子量 |
329.19 g/mol |
IUPAC 名称 |
5-bromo-3-(3,4-dimethylanilino)indol-2-one |
InChI |
InChI=1S/C16H13BrN2O/c1-9-3-5-12(7-10(9)2)18-15-13-8-11(17)4-6-14(13)19-16(15)20/h3-8H,1-2H3,(H,18,19,20) |
InChI 键 |
ALCVRADOYWYTNK-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br)C |
SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




